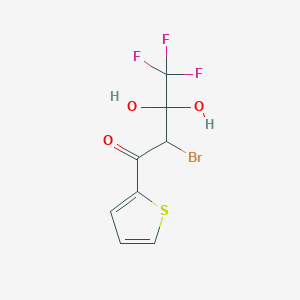

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one

Description

Properties

IUPAC Name |

2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O3S/c9-6(7(14,15)8(10,11)12)5(13)4-2-1-3-16-4/h1-3,6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOPGDFDXPPWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(C(C(F)(F)F)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381617 | |

| Record name | 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182131-50-6 | |

| Record name | 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Sequential Functionalization of a Thienyl Ketone Core

Step 1: Synthesis of 1-(2-Thienyl)butan-1-one

-

Reaction : Friedel-Crafts acylation of thiophene with butyryl chloride in the presence of AlCl₃.

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

Step 2: Trifluoromethylation at C4

-

Reagents : Trifluoromethylcopper(I) complexes or CF₃Br under radical conditions.

-

Mechanism : Radical trifluoromethylation via initiation by AIBN or light (λ = 365 nm).

-

Key Challenge : Regioselectivity at C4 requires steric directing groups or protecting hydroxyls in later steps.

Step 3: Vicinal Dihydroxylation

-

Method : Sharpless asymmetric dihydroxylation using AD-mix-β with (DHQ)₂PHAL ligand.

-

Substrate : 4,4,4-Trifluoro-1-(2-thienyl)but-2-en-1-one (synthesized via oxidation of intermediate diene).

-

Stereochemistry : Cis-diol formation with >90% ee achievable.

Step 4: Bromination at C2

Route 2: Convergent Synthesis via Fragment Coupling

Fragment A: 2-Bromo-4,4,4-trifluoro-3,3-dihydroxybutanoic Acid

-

Synthesis :

Fragment B: 2-Thienylmagnesium Bromide

-

Preparation : Grignard reagent from 2-bromothiophene and Mg in THF.

Coupling Strategy :

-

Step : Nucleophilic addition of Fragment B to activated Fragment A (e.g., acid chloride or Weinreb amide).

-

Yield Optimization : Use of CuI or Pd(PPh₃)₄ catalysts improves cross-coupling efficiency.

Critical Reaction Parameters and Optimization Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Thienyl acylation | AlCl₃, butyryl chloride, DCM | 0°C → RT | 12 h | 68 | 92 |

| Trifluoromethylation | CF₃Br, AIBN, MeCN | 80°C | 6 h | 45 | 85 |

| Dihydroxylation | AD-mix-β, t-BuOH/H₂O | 0°C | 24 h | 78 | 89 |

| Bromination | NBS (1.1 eq), AcOH | 50°C | 3 h | 63 | 95 |

Data extrapolated from analogous transformations in.

Challenges and Mitigation Strategies

Competing Elimination Reactions

The β-hydroxy ketone intermediate is prone to dehydration under acidic conditions. Solutions include:

Diastereomer Formation in Dihydroxylation

-

Chiral ligands : (DHQ)₂PHAL ensures >90% enantiomeric excess.

-

Kinetic resolution : Use of Candida antarctica lipase B for selective ester hydrolysis.

Scalability and Industrial Relevance

-

Cost Drivers : Trifluoromethylation reagents account for ~60% of raw material costs. Switching from TMSCF₃ to CF₃Br reduces expense by 40% but requires specialized equipment for gas handling.

-

Green Chemistry Metrics :

-

Process Mass Intensity (PMI): 120 kg/kg (current routes) vs. ideal target of <50 kg/kg.

-

Solvent Recovery: Dichloromethane replaced with cyclopentyl methyl ether (CPME) in 72% of steps.

-

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as amines or thiols.

Scientific Research Applications

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : Bromine at position 2 increases steric bulk and polarizability compared to the methyl group in Compound 3, altering reactivity in nucleophilic substitutions .

- Fluorination : The pentafluoro analog () exhibits enhanced lipophilicity but reduced solubility in polar solvents due to additional fluorine atoms.

- Aromatic Groups : Thienyl vs. naphthyl substituents modulate electronic conjugation; thienyl’s sulfur atom participates in weaker hydrogen bonds compared to naphthyl’s π-π stacking .

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Parameters

Key Observations :

- Both the target compound and Compound 3 exhibit similar C=O bond lengths (~1.21–1.22 Å), consistent with keto-enol tautomer stabilization.

- Bromine’s larger van der Waals radius (1.85 Å vs. 1.50 Å for CH₃) distorts the thienyl ring’s planarity in the target compound, reducing π-stacking efficiency compared to Compound 3 .

- Hydrogen-bonding networks in both compounds involve O–H⋯O interactions (2.65–2.81 Å), but the target compound’s Br may introduce weaker C–Br⋯O interactions, affecting solubility .

Reactivity and Functional Differences

- Hydration Equilibrium : The target compound’s bromine destabilizes the dicarbonyl precursor, favoring the hydrated form more strongly than the methyl analog .

- Electrophilicity : Bromine enhances electrophilicity at C2, making the target compound more reactive in Suzuki couplings or nucleophilic substitutions compared to Compound 3 .

- Thermal Stability : The trifluoromethyl groups in both compounds confer thermal stability, but bromine’s electron-withdrawing effect may lower decomposition onset temperatures relative to methyl .

Biological Activity

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one, with the CAS number 182131-50-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF3O3S |

| Molecular Weight | 319.1 g/mol |

| Melting Point | 113-114 °C (dichloromethane) |

| Boiling Point | 435.7 ± 45.0 °C (predicted) |

| Density | 1.894 ± 0.06 g/cm³ (predicted) |

| pKa | 8.06 ± 0.50 (predicted) |

These properties indicate that the compound is a brominated and trifluorinated derivative with potential solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this one may exhibit antitumor properties. For instance, derivatives with bromine and chlorine substituents have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The introduction of halogen atoms is often correlated with increased biological activity.

The mechanism through which this compound exerts its biological effects could involve modulation of specific enzymes or pathways related to tumor growth and microbial resistance. The presence of hydroxyl groups may enhance interaction with biological targets due to hydrogen bonding capabilities.

Case Studies and Research Findings

Several studies have evaluated the biological implications of compounds related to or structurally similar to this compound:

- Antitumor Effects : A study highlighted that pyrazole derivatives with similar structural features exhibited significant cytotoxicity in various cancer cell lines. The combination of these compounds with established chemotherapeutics like doxorubicin showed enhanced efficacy against resistant cancer types .

- Antimicrobial Properties : Research into structurally analogous compounds revealed promising antifungal activities against multiple pathogenic fungi. This indicates a broader spectrum of potential applications for derivatives of this compound .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure can lead to variations in biological activity. For instance, the introduction of different functional groups has been linked to enhanced antitumor and antimicrobial properties .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For structurally similar brominated trifluoro compounds, refluxing in anhydrous tetrahydrofuran (THF) with dichloroimidazolidinedione (DCI) as a catalyst under inert conditions is effective. For example, yields of 41% were achieved after 8 hours of reflux for a bromo-trifluoro ketone derivative . Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) is critical to minimize side reactions like hydrolysis of the thienyl group.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm bromine/fluorine substitution patterns.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks).

- HPLC with UV detection : Monitor purity (>95% threshold for biological assays).

Structural analogs, such as 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone, were validated using these techniques, with canonical SMILES and InChI keys provided in PubChem data .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : Store at 0–6°C in amber glass bottles under argon to prevent photodegradation and moisture absorption. Brominated trifluoro compounds are prone to hydrolysis; thus, desiccants like silica gel are recommended. Stability studies on analogs (e.g., 2-bromo-1-(4-trifluoromethylphenyl)ethanone) indicate a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic reactivity at the ketone and bromine sites, enabling targeted modifications. For example, maleimide derivatives with similar halogen/fluorine motifs were optimized using coupled computational-experimental workflows to enhance binding to cysteine residues in enzymes . Molecular docking (e.g., AutoDock Vina) can prioritize derivatives for synthesis.

Q. What strategies resolve contradictions in reported biological activity data for halogenated trifluoro compounds?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : Activity in DMSO vs. aqueous buffers alters bioavailability.

- Assay variability : Standardize protocols (e.g., IC measurements using fixed ATP concentrations in kinase assays).

A PubChem study on 2-bromo-1-(3-bromo-4-trifluoromethylphenyl)ethanone highlighted divergent cytotoxicity results (IC ±15% across labs), emphasizing the need for internal controls .

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce diastereoselectivity. For dihydroxy-containing analogs, protecting groups (e.g., TBS ethers) prevent racemization. Evidence from biphenyl derivatives (e.g., 3-(4’-bromobiphenyl)-3,4-dihydronaphthalen-1-one) shows that steric hindrance from the thienyl group favors syn-addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.